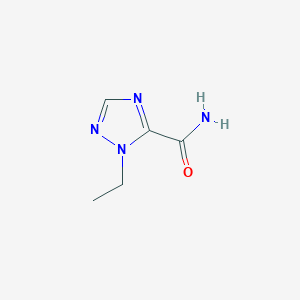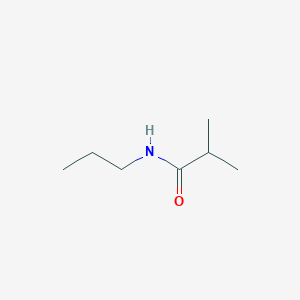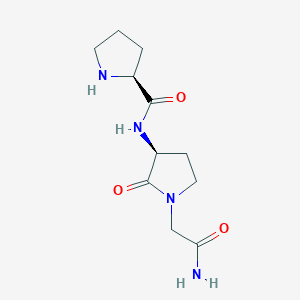
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, commonly known as Prolyl-hydroxylase inhibitors (PHIs), is a class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. PHIs are known to stabilize hypoxia-inducible factor (HIF), which plays a crucial role in regulating cellular responses to hypoxia.
作用機序
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide work by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of HIF. HIF plays a crucial role in regulating cellular responses to hypoxia, and its stabilization leads to the activation of various genes involved in erythropoiesis, angiogenesis, and glycolysis.
生化学的および生理学的効果
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to have various biochemical and physiological effects. One of the most significant effects is the increase in erythropoietin production, which leads to an increase in red blood cell production. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been shown to increase angiogenesis, which is the formation of new blood vessels. This effect is beneficial in the treatment of ischemic diseases, as it promotes the formation of new blood vessels to supply oxygen and nutrients to the affected tissues.
実験室実験の利点と制限
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments. They are relatively easy to synthesize, and their effects can be easily measured using various assays. However, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have some limitations, including their instability in aqueous solutions and their potential toxicity at high concentrations.
将来の方向性
The future directions of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are vast, and ongoing research is focused on exploring their potential therapeutic applications in various diseases. Some of the future directions include the development of more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, the optimization of dosing regimens, and the exploration of their potential in combination therapies. Additionally, research is ongoing to understand the long-term effects of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide and their potential toxicity in humans.
Conclusion:
In conclusion, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are a promising class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. Their ability to stabilize HIF has led to their investigation in the treatment of various diseases, including anemia, ischemic diseases, and cancer. While 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments, their potential toxicity and instability in aqueous solutions are some of the limitations. Nevertheless, ongoing research is focused on exploring their potential therapeutic applications and developing more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide.
合成法
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of chemical reactions to produce the desired molecule. Fermentation, on the other hand, involves the use of microorganisms to produce the molecule. Both methods have been used to produce 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, and the choice of method depends on various factors, including cost, yield, and purity.
科学的研究の応用
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been extensively studied in the scientific community, and their potential therapeutic applications are vast. One of the most promising applications of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide is in the treatment of anemia. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been studied in the treatment of ischemic diseases, such as myocardial infarction and stroke, as well as in the treatment of cancer.
特性
CAS番号 |
106732-52-9 |
|---|---|
製品名 |
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide |
分子式 |
C11H18N4O3 |
分子量 |
254.29 g/mol |
IUPAC名 |
(2S)-N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8-/m0/s1 |
InChIキー |
QXHVGEXNEZRSGG-YUMQZZPRSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@H]2CCN(C2=O)CC(=O)N |
SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
正規SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
その他のCAS番号 |
106732-52-9 |
同義語 |
2-oxo-3(R)-((2(S)-pyrrolidinylcarbonyl)amino)-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide, (R-(R*,S*))-isomer PAOPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



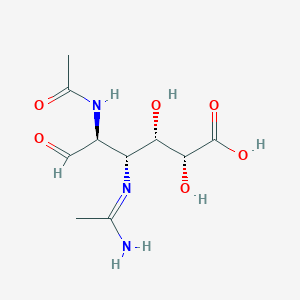
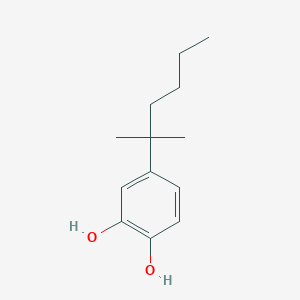
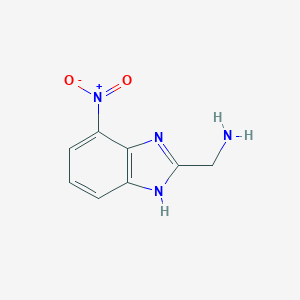
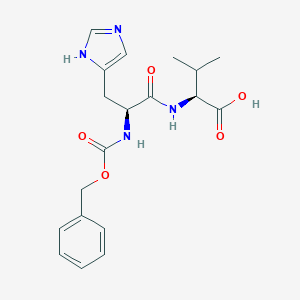
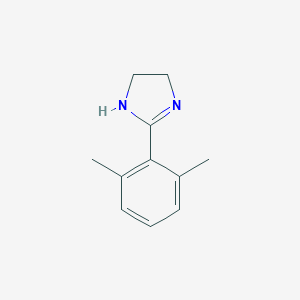
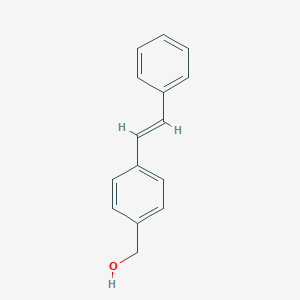

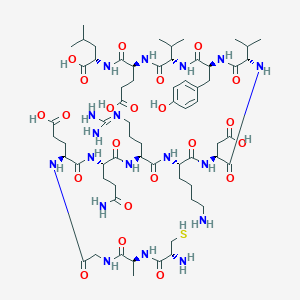

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)


